molecular formula C₁₈H₆D₁₆ClF₃N₆O₂ B1162151 NVP-BKM 120-d16 Hydrochloride

NVP-BKM 120-d16 Hydrochloride

Cat. No.: B1162151
M. Wt: 462.95
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Description

The PI3K/AKT/mTOR Pathway: Central Regulator of Cellular Processes and Disease Pathogenesis

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a fundamental and highly conserved intracellular signaling cascade that plays a critical role in regulating a multitude of cellular functions essential for normal cell life. nih.gov This pathway is a key communicator, allowing cells to respond to their external environment and internal cues. qiagen.com Its functions include orchestrating cell growth, proliferation, survival, metabolism, motility, and differentiation. nih.govnih.gov

The pathway is typically initiated when external signals, such as growth factors, bind to receptor tyrosine kinases (RTKs) on the cell surface. nih.govqiagen.com This activation triggers PI3K to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). qiagen.com PIP3 then acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B). qiagen.comcam.ac.uk This recruitment to the cell membrane leads to the phosphorylation and activation of AKT. Once activated, AKT phosphorylates a wide array of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which is a central regulator of protein synthesis and cell growth. qiagen.comfrontiersin.org The mTOR protein is a component of two distinct complexes, mTORC1 and mTORC2, which control a variety of cellular processes. frontiersin.org

Given its central role in these fundamental processes, the proper regulation of the PI3K/AKT/mTOR pathway is crucial for maintaining tissue homeostasis.

Aberrant PI3K Signaling in Oncological and Other Disease States: A Rationale for Pharmacological Intervention

Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human diseases, most notably cancer. nih.govqiagen.commusechem.com In many types of cancer, this pathway is constitutively active, meaning it is always "on," which provides cancer cells with a survival and growth advantage. reactome.orgwikipedia.org This aberrant activation can occur through several mechanisms, including:

Gain-of-function mutations in the genes encoding PI3K catalytic subunits, such as PIK3CA. These mutations are among the most common genetic alterations found in human cancers, including breast, colorectal, and endometrial cancers. musechem.comreactome.orgnih.gov

Loss-of-function mutations or deletion of the tumor suppressor gene PTEN. nih.govnih.gov PTEN (phosphatase and tensin homolog) is a primary negative regulator of the PI3K pathway, and its inactivation leads to the accumulation of PIP3 and sustained pathway activation. cam.ac.uknih.gov

Activation by other oncogenes such as RAS, HER2, and MET. aacrjournals.org

This persistent signaling promotes uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and metabolic reprogramming, which are hallmarks of cancer. frontiersin.orgmusechem.com The high frequency of PI3K pathway alterations in cancer makes it a compelling target for pharmacological intervention. nih.govbohrium.com

Beyond oncology, aberrant PI3K signaling is implicated in other conditions such as immune disorders, metabolic diseases like type 2 diabetes, and congenital overgrowth syndromes. nih.govnih.govmusechem.com For instance, somatic mutations in PIK3CA can cause a spectrum of overgrowth syndromes known as PIK3CA-Related Overgrowth Spectrum (PROS). nih.gov The central role of this pathway in such a diverse range of pathologies provides a strong rationale for the development of targeted inhibitors.

Evolution of PI3K Inhibitor Research: From Pan-Inhibition to Isoform Selectivity

The recognition of the PI3K pathway's critical role in cancer spurred extensive research and development of inhibitors targeting this cascade. aacrjournals.orgnih.gov The initial wave of PI3K inhibitors developed were classified as pan-Class I inhibitors . These molecules were designed to inhibit all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). mdpi.com Buparlisib (B177719) (NVP-BKM120) and Pictilisib (GDC-0941) are prominent examples of this first generation of inhibitors. mdpi.com While these pan-inhibitors demonstrated broad activity, their widespread inhibition of all Class I isoforms often led to significant toxicities, as these isoforms have distinct and non-redundant roles in normal physiology. aacrjournals.orgmdpi.com

These challenges with pan-inhibition led to a strategic shift in research towards the development of isoform-selective inhibitors . nih.gov The goal was to target specific PI3K isoforms that are predominantly implicated in certain cancers, thereby potentially improving the therapeutic window by reducing off-target effects. mdpi.comnih.gov This approach has led to the development and approval of several isoform-specific inhibitors:

Alpelisib (BYL719) , a PI3Kα-selective inhibitor, was approved for certain types of advanced breast cancer with PIK3CA mutations. cam.ac.ukmdpi.com

Idelalisib (CAL-101) , a PI3Kδ-selective inhibitor, was the first PI3K inhibitor to gain regulatory approval and is used for specific B-cell malignancies. cam.ac.uknih.gov

Duvelisib , which targets PI3Kδ and PI3Kγ, is also approved for certain hematological cancers. cam.ac.ukresearchgate.net

Copanlisib , a pan-Class I inhibitor with predominant activity against p110α and p110δ, is used for follicular lymphoma. mdpi.comresearchgate.net

The evolution from pan-inhibitors to more selective agents reflects a deeper understanding of the distinct functions of each PI3K isoform and represents a move towards more precise and personalized cancer therapy. cam.ac.uknih.gov

NVP-BKM 120-d16 Hydrochloride: Contextualization as a Research Tool and Pan-Class I PI3K Inhibitor

This compound is the deuterated, hydrochloride salt form of NVP-BKM120 (Buparlisib). lgcstandards.comusbio.net NVP-BKM120 is a potent, orally bioavailable pan-Class I PI3K inhibitor that targets all four Class I isoforms (p110α, p110β, p110δ, and p110γ) in the nanomolar range. apexbt.comascopubs.org It shows significantly less potency against Class III (Vps34) and Class IV (mTOR, DNA-PK) PI3K family members. aacrjournals.orgnih.gov

The primary utility of This compound is as a research tool, particularly in pharmacokinetic studies. usbio.net Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy used in medicinal chemistry to alter a compound's metabolic profile. nih.govwikipedia.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the deuterated compound more resistant to metabolic breakdown. scirp.org This can lead to a longer half-life and altered pharmacokinetic properties, which can be advantageous for research purposes in studying drug metabolism and disposition. nih.govresearchgate.net

As a pan-Class I PI3K inhibitor, NVP-BKM120 (and its deuterated analogue) serves as a valuable tool for investigating the biological consequences of inhibiting the entire Class I PI3K family. aacrjournals.org It has been used extensively in preclinical studies to explore the role of the PI3K pathway in cancer. apexbt.comnih.gov Research has shown that NVP-BKM120 can decrease the levels of phosphorylated AKT (p-Akt), a key downstream effector of PI3K, and preferentially inhibits the growth of tumor cells with PIK3CA mutations. aacrjournals.orgnih.gov While NVP-BKM120 itself has been evaluated in numerous clinical trials, the deuterated version, this compound, is primarily intended for non-clinical research applications. usbio.netcellagentech.com

Interactive Data Table: Inhibitory Activity of Buparlisib (NVP-BKM120)

Click to view data
TargetIC50 (nM)Reference
p110α52 apexbt.comadooq.com
p110β166 apexbt.comadooq.com
p110δ116 apexbt.comadooq.com
p110γ262 apexbt.comadooq.com
VPS34~2000 medchemexpress.com
mTOR~5000 medchemexpress.com
DNA-PK>5000 medchemexpress.com
PI4Kβ>25000 medchemexpress.com

Properties

Molecular Formula

C₁₈H₆D₁₆ClF₃N₆O₂

Molecular Weight

462.95

Synonyms

BKM 120-d16 Hydrochloride;  Buparlisib-d16 Hydrochloride;  5-(2,6-di-4-Morpholinyl-4-pyrimidinyl)-d16 -4-(trifluoromethyl)-2-pyridinamine Hydrochloride

Origin of Product

United States

Molecular and Cellular Characterization of Nvp Bkm 120 D16 Hydrochloride

Enzymatic Inhibition Profile of Class I PI3K Isoforms

NVP-BKM120 demonstrates potent inhibitory activity against all four class I PI3K isoforms. nih.gov This class of enzymes includes the class IA isoforms (p110α, p110β, and p110δ) and the single class IB isoform (p110γ). nih.gov

In biochemical assays, NVP-BKM120 inhibits the class I PI3K catalytic subunits with varying potencies, generally in the nanomolar range. It is approximately equipotent against the p110α, p110β, and p110δ isoforms, with slightly less potency observed against the p110γ isoform. aacrjournals.org The compound is also active against common somatic activating mutations of p110α found in human cancers, such as H1047R and E545K. aacrjournals.orgnih.gov

Table 1: Inhibitory Potency of NVP-BKM120 Against Class I PI3K Isoforms

Isoform IC50 (nM)
p110α 52
p110β 166
p110δ 116
p110γ 262

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data sourced from multiple biochemical assays. medchemexpress.comapexbt.comselleckchem.com

A key feature of NVP-BKM120 is its high selectivity for class I PI3K isoforms over other related lipid and protein kinases. nih.govapexbt.com It is significantly less potent against the class III PI3K member Vps34 and the related class IV kinases, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK). aacrjournals.orgnih.gov This selectivity distinguishes it from dual PI3K/mTOR inhibitors. aacrjournals.org The compound shows minimal to no activity against PI4Kβ and a wide panel of other protein kinases, confirming its specific inhibitory profile. aacrjournals.orgnih.govselleckchem.com

Table 2: Selectivity Profile of NVP-BKM120 Against Related Kinases

Kinase Class IC50 (µM)
Vps34 Class III PI3K 2.4
mTOR Class IV PI3K 4.6
DNA-PK Class IV PI3K >5
PI4Kβ PI4K >25

Data demonstrates significantly lower potency against non-class I PI3K family members, highlighting the compound's selectivity. aacrjournals.orgnih.govmedchemexpress.com

Downstream Signaling Pathway Modulation

Consistent with its mechanism as a PI3K inhibitor, NVP-BKM120 effectively blocks the PI3K/Akt signaling cascade. nih.govnih.gov This inhibition disrupts key cellular processes regulated by this pathway.

NVP-BKM120 treatment leads to a concentration-dependent decrease in the cellular levels of phosphorylated Akt (p-Akt) at Serine 473. aacrjournals.orgnih.gov The inhibition of Akt, a central node in the PI3K pathway, subsequently prevents the activation of downstream effectors. nih.gov This is evidenced by the marked inhibition of phosphorylation of the ribosomal protein S6 (S6), a component of the mTOR pathway that is downstream of Akt. aacrjournals.orgnih.gov This on-target activity has been observed in various mechanistic and tumor cell line models. aacrjournals.orgnih.gov However, in some cancer cells with KRAS mutations, treatment has been shown to paradoxically increase p-Akt levels due to the abrogation of a negative feedback loop involving mTOR/S6K/IRS-1. nih.govsemanticscholar.org

While NVP-BKM120 does not directly inhibit the mTOR kinase significantly, it effectively modulates mTOR-dependent signaling through its upstream inhibition of the PI3K/Akt pathway. aacrjournals.orgnih.gov By blocking PI3K, NVP-BKM120 prevents the activation of Akt, which in turn leads to reduced signaling input to the mTORC1 complex. nih.gov This results in the decreased phosphorylation of mTORC1 substrates like p70S6K and 4E-BP1. nih.gov This indirect regulation of mTOR signaling is a primary consequence of its specific action on class I PI3K enzymes. aacrjournals.org

Cellular Biological Responses

The inhibition of the PI3K signaling pathway by NVP-BKM120 translates into significant biological effects on cancer cells. The compound exhibits potent antiproliferative and proapoptotic activities across a broad range of tumor cell lines. aacrjournals.orgnih.gov

Treatment with NVP-BKM120 results in dose-dependent growth inhibition in various cancer cell types, including glioma and cholangiocarcinoma. nih.govnih.gov Studies have shown that the sensitivity of cells to the compound can be influenced by their genetic background; for instance, tumor cells with mutations in the PIK3CA gene often show preferential inhibition. aacrjournals.orgnih.gov Furthermore, the induced cell death can manifest in different forms depending on the cellular context. For example, in glioma cells, NVP-BKM120 has been observed to cause apoptotic cell death in cells with wild-type p53, whereas cells with mutated or deleted p53 undergo mitotic catastrophe. nih.gov The compound has also been shown to induce G2-M cell-cycle arrest. nih.gov

Inhibition of Cellular Proliferation Across Diverse Cancer Cell Lines

NVP-BKM120 has demonstrated broad antiproliferative activity across a wide spectrum of cancer cell lines. nih.govaacrjournals.org Its efficacy is particularly pronounced in tumors harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. nih.govaacrjournals.orgresearchgate.net However, it also exhibits potent growth inhibition in various other cancer types, including gliomas, breast cancer, ovarian cancer, lung cancer, and hematological malignancies. proquest.comnih.govnih.gov

In a comprehensive study involving 353 cancer cell lines, NVP-BKM120 showed preferential inhibition of tumor cells with PIK3CA mutations over those with KRAS or PTEN mutations. nih.govaacrjournals.org For instance, in a panel of 21 glioma cell lines, NVP-BKM120 potently inhibited cell proliferation with IC50 values in the range of 1 to 2 µmol/L. nih.gov Interestingly, glioma cells with wild-type p53 were found to be more sensitive to the compound than those with mutated or deleted p53. nih.gov In preclinical models of primary central nervous system lymphoma, an in-vitro EC50 for cell growth reduction was established between 100-500nM. nih.gov

Cancer TypeCell LineGenetic ProfileIC50/EC50 (µM)Reference
GliomaPanel of 21 linesVarying PTEN/p531-2 nih.gov
Primary CNS LymphomaPCNSL#11Not Specified0.1-0.5 nih.gov
Gastric CancerSNU-601Not Specified0.816 ± 0.063 selleckchem.com
Ovarian CancerA2780Not Specified0.055 medchemexpress.com

Induction of Programmed Cell Death Modalities

Beyond its cytostatic effects, NVP-BKM120 actively induces programmed cell death in cancer cells. aacrjournals.orgnih.gov The specific modality of cell death can be context-dependent, influenced by factors such as the p53 tumor suppressor status of the cancer cells. nih.gov

NVP-BKM120 is a potent inducer of apoptosis in various cancer models. aacrjournals.orgnih.gov In human lung cancer cells, the compound was shown to induce apoptosis and enhance TRAIL-induced apoptosis by reducing the levels of the anti-apoptotic protein Mcl-1. nih.govnih.gov This degradation of Mcl-1 is mediated through a GSK3/FBXW7-dependent mechanism. nih.govnih.gov

The p53 status of glioma cells has been shown to be a critical determinant of the cellular response to NVP-BKM120. nih.gov Glioma cell lines with wild-type p53, such as U87, D54, and U343, undergo apoptosis upon treatment, as evidenced by increased Annexin V staining and cleavage of PARP and caspase-3. nih.govresearchgate.net In contrast, cell lines with mutant or deleted p53, such as U251, LN18, and LN229, exhibit minimal apoptosis. nih.govresearchgate.net In T-cell acute lymphoblastic leukemia (T-ALL), NVP-BKM120 treatment resulted in apoptosis in both cell lines and patient samples. researchgate.net

Cancer TypeCell Linep53 StatusApoptotic EffectReference
GliomaU87, D54, U343Wild-typeMaximum Annexin V-positive staining, PARP and caspase-3 cleavage nih.govresearchgate.net
GliomaU251, LN18, LN229Mutant/DeletedMinimum apoptosis nih.govresearchgate.net
T-cell Acute Lymphoblastic LeukemiaJurkat and patient samplesNot SpecifiedPro-apoptotic activity researchgate.net
Human Lung CancerVariousNot SpecifiedInduction of apoptosis and enhancement of TRAIL-induced apoptosis nih.govnih.gov

In cancer cells with defective p53, NVP-BKM120 can induce an alternative form of cell death known as mitotic catastrophe. nih.gov This process is characterized by aberrant mitosis, leading to the formation of micronucleated cells, chromosome missegregation, and ultimately, cell death. nih.govplos.org In p53-mutant/deleted glioma cell lines like U251, LN18, and LN229, treatment with NVP-BKM120 leads to a significant increase in the mitotic index and the appearance of cellular and nuclear morphologies typical of mitotic catastrophe, including multiple centrosomes and microtubule misalignment. nih.govresearchgate.net This effect is mediated, at least in part, through the downregulation of Aurora B kinase. nih.gov

NVP-BKM120 also perturbs cell cycle progression, with the specific effects varying between different cancer cell types. nih.gov In glioma cells, the compound induces a G2/M cell-cycle arrest, irrespective of p53 status. nih.gov Similarly, in T-ALL cell lines, treatment with NVP-BKM120 resulted in a G2/M phase arrest. researchgate.net In contrast, studies on colorectal cancer and certain lung cancer cell lines have reported a G1 phase or G1/S phase block. nih.gov At higher concentrations (above 1 μmol/L), NVP-BKM120 can induce a robust G2-M arrest through an off-target effect of direct binding to and inhibition of tubulin polymerization. aacrjournals.orgnih.gov

Cancer TypeCell LineEffectReference
GliomaVariousG2/M arrest nih.gov
T-cell Acute Lymphoblastic LeukemiaVariousG2/M arrest researchgate.net
Colorectal CancerHCT-15G1 phase block nih.gov
Lung CancerA549G1/S phase block nih.gov
Lung CancerH522G2 phase block nih.gov

Impact on Cellular Migration and Invasion in In Vitro Models

The PI3K pathway is a key regulator of cellular processes that are fundamental to cancer metastasis, including cell migration and invasion. mdpi.com NVP-BKM120 has been shown to inhibit these processes in various in vitro models.

In a study on colorectal cancer cells, inhibition of the PI3K/AKT signaling pathway with NVP-BKM120 led to a reduction in cancer cell invasion. researchgate.net Another study investigating a panel of potential migration-inhibiting drugs found that NVP-BKM120 significantly inhibited the migration of HT1080 fibrosarcoma cells in a 3D cell migration assay. nih.gov While some studies on biliary tract cancer cells with PI3KCA/KRAS mutations showed that NVP-BKM120 alone did not inhibit cell migration, its combination with a MEK inhibitor overcame this resistance. proquest.comnih.gov

Further research is necessary to fully elucidate the specific molecular mechanisms by which NVP-BKM120 impairs cancer cell migration and invasion across different tumor types and genetic contexts. However, the existing evidence suggests that targeting the PI3K pathway with this compound is a promising strategy to potentially limit the metastatic spread of cancer.

Preclinical Efficacy and Pharmacodynamic Evaluation of Nvp Bkm 120 D16 Hydrochloride

In Vitro Efficacy in Genetically Defined Cancer Cell Line Models

The in vitro activity of NVP-BKM120 has been extensively profiled across large panels of cancer cell lines, revealing distinct patterns of sensitivity linked to the underlying genetic makeup of the tumors.

A key determinant of sensitivity to NVP-BKM120 is the mutational status of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. aacrjournals.orgnih.gov In a comprehensive study of 353 cancer cell lines, those harboring oncogenic mutations in PIK3CA showed a statistically significant greater sensitivity to the anti-proliferative effects of NVP-BKM120 compared to cells with wild-type PIK3CA. aacrjournals.orgresearchgate.net The compound is effective against the most common somatic PI3Kα mutations, including H1047R, E542K, and E545K. aacrjournals.org

In contrast, the status of the Phosphatase and Tensin Homolog (PTEN) gene, a tumor suppressor that negatively regulates the PI3K pathway, does not appear to consistently correlate with sensitivity to NVP-BKM120. nih.govaacrjournals.org Studies in glioma cell lines found no obvious relationship between PTEN status and the drug's efficacy, with the inhibitor demonstrating activity even in the presence of mutations that activate PI3K signaling, such as PTEN loss. nih.gov Similarly, when comparing a large panel of cell lines, no significant difference in sensitivity was observed between cells with mutated or deleted PTEN and those with wild-type PTEN. aacrjournals.orgnih.gov

Table 1: In Vitro Sensitivity of Cancer Cell Lines to NVP-BKM120 Based on Genetic Status

Genetic Marker Finding Implication
PIK3CA Mutation Cell lines with oncogenic PIK3CA mutations exhibit significantly greater sensitivity. aacrjournals.orgnih.govresearchgate.net PIK3CA mutation status is a potential biomarker for predicting response to NVP-BKM120.
PTEN Status No consistent or significant difference in sensitivity was found between PTEN-mutant/deleted and PTEN wild-type cell lines. nih.govaacrjournals.orgnih.gov PTEN status alone may not be a reliable predictor of sensitivity to NVP-BKM120.

| KRAS Mutation | No significant difference in sensitivity was observed, although a trend towards more sensitivity in KRAS wild-type cells was noted. aacrjournals.org | The role of KRAS mutations in modulating response requires further investigation. |

NVP-BKM120 exhibits potent anti-proliferative activity across a diverse spectrum of cancer cell lines, effectively inhibiting cell growth in a dose-dependent manner. nih.govnih.gov

Glioma: In a panel of 21 glioma cell lines, NVP-BKM120 potently inhibited cell proliferation, with IC50 values (the concentration required to inhibit growth by 50%) typically in the range of 1 to 2 µmol/L. nih.gov

Gastric Cancer: The compound demonstrated anti-proliferative activity in 11 human gastric cancer cell lines. semanticscholar.org

Breast Cancer: NVP-BKM120 has shown significant cytotoxic activity against multidrug-resistant (MDR) breast cancer cells. researchgate.net

Cholangiocarcinoma (CCA): The inhibitor was effective against five different CCA cell lines, with IC50 values ranging from the low nanomolar to the sub-micromolar range. nih.gov

Multiple Myeloma: Treatment with NVP-BKM120 has been shown to inhibit the growth of multiple myeloma cells. nih.gov

Table 2: IC50 Values of NVP-BKM120 in Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value
Glioma Panel of 21 Lines 1 - 2 µmol/L nih.gov
Cholangiocarcinoma M055 4 ± 4 nM nih.gov
Cholangiocarcinoma KKU100 33 ± 15 nM nih.gov
Cholangiocarcinoma M213 85 ± 38 nM nih.gov
Cholangiocarcinoma OCA17 253 ± 129 nM nih.gov

In Vivo Antitumor Activity in Rodent Xenograft and Syngeneic Models

The potent in vitro activity of NVP-BKM120 translates effectively to in vivo settings, where it has demonstrated significant antitumor efficacy in various rodent models of human cancer. aacrjournals.orgresearchgate.netaacrjournals.org

Oral administration of NVP-BKM120 leads to dose-dependent tumor growth inhibition and, in some cases, tumor regression in mice bearing established subcutaneous xenografts. aacrjournals.orgaacrjournals.orgnih.gov

In a U87MG glioma xenograft model, NVP-BKM120 inhibited the growth of established tumors. nih.gov

Significant single-agent activity was observed in an A2780 ovarian cancer model. nih.gov

In a cholangiocarcinoma-inoculated nude mouse model, treatment significantly suppressed tumor growth compared to controls. nih.gov

The compound has shown efficacy in xenografts of diverse cancer lineages, including breast cancer models. aacrjournals.orgresearchgate.netresearchgate.net

Beyond inhibiting tumor growth, NVP-BKM120 has been shown to prolong survival in more clinically relevant orthotopic models, where tumors are grown in their native organ environment. In an intracranial U87 glioma xenograft model, which mimics human glioblastoma, oral treatment with NVP-BKM120 resulted in a statistically significant and dose-dependent increase in median survival. The median survival time of control mice was 26 days, which increased to 38 days and 48 days in the treated groups. nih.gov

The antitumor activity of NVP-BKM120 in vivo is directly correlated with its ability to engage its target and inhibit the PI3K signaling pathway within tumor tissues. aacrjournals.orgresearchgate.net The phosphorylation of Akt (p-Akt), a key downstream effector of PI3K, is a widely used pharmacodynamic biomarker to confirm pathway inhibition. nih.govaacrjournals.orgnih.gov

Dose-Dependent Inhibition: In A2780 ovarian xenograft tumors, oral dosing of NVP-BKM120 resulted in a dose-dependent reduction of p-Akt levels. Near-complete inhibition of p-Akt was observed at higher doses. nih.gov

Time-Dependent Effects: The inhibition of p-Akt was also shown to be time-dependent, with sustained target modulation observed for up to 16 hours post-treatment in some models. nih.govresearchgate.net

Correlation with Efficacy: Immunoblotting and immunohistochemical analyses of tumor tissues from treated animals consistently show that NVP-BKM120 inhibits the phosphorylation of Akt and the downstream component S6. nih.gov This pathway blockade in tumor tissue correlates well with compound exposure and the observed antitumor activity. aacrjournals.orgresearchgate.net Studies in breast cancer models also confirmed the suppression of Akt phosphorylation in tumor tissue following treatment. researchgate.net

Mechanisms of Therapeutic Resistance to Nvp Bkm 120 D16 Hydrochloride in Research Models

Intrinsic Molecular Determinants of Sensitivity and Resistance

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a therapeutic agent prior to its administration. Several molecular factors have been identified that can influence the initial response to NVP-BKM120-d16 hydrochloride.

Oncogenic mutations in genes outside of the PI3K pathway can significantly impact the sensitivity of tumor cells to NVP-BKM120-d16 hydrochloride. A prominent example is the presence of mutations in the KRAS gene. While NVP-BKM120-d16 hydrochloride has shown preferential inhibition of tumor cells with PIK3CA mutations, its efficacy is often reduced in the presence of concurrent KRAS mutations. nih.gov

Research in gastric cancer cell lines has demonstrated that while NVP-BKM120-d16 hydrochloride can inhibit mTOR downstream signaling, its antiproliferative activity is attenuated in cells harboring KRAS mutations. ashpublications.org This is because mutant KRAS can activate downstream signaling pathways independently of PI3K, thereby bypassing the inhibitory effects of NVP-BKM120-d16 hydrochloride. In pancreatic ductal adenocarcinoma cell lines, KRAS mutations were associated with increased resistance to AKT inhibitors, a downstream effector of PI3K. mdpi.com This resistance is thought to be mediated through the activation of the MEK/ERK pathway by KRAS, which can directly activate downstream effectors. mdpi.com

The table below summarizes the differential response to NVP-BKM120-d16 hydrochloride in preclinical models based on KRAS mutation status.

Cell Line TypeGenetic BackgroundResponse to NVP-BKM120-d16 Hydrochloride MonotherapyKey Findings
Gastric CancerKRAS MutantReduced anti-proliferative activityActivation of alternative signaling pathways (ERK, STAT3)
Gastric CancerKRAS Wild-TypeHigher sensitivityPI3K pathway is the dominant driver of proliferation
Pancreatic CancerKRAS MutantIncreased resistanceBypass of PI3K/AKT signaling via MEK/ERK activation

A significant mechanism of intrinsic resistance to NVP-BKM120-d16 hydrochloride involves the activation of compensatory feedback loops. When the PI3K pathway is inhibited, cancer cells can adapt by upregulating parallel signaling pathways to maintain their survival and proliferation.

Studies have shown that treatment with NVP-BKM120-d16 hydrochloride can lead to the feedback activation of several key signaling molecules. In KRAS mutant gastric cancer cells, treatment with this inhibitor resulted in an increase in the phosphorylation of both ERK and STAT3. ashpublications.orgnih.gov This activation of alternative pathways can counteract the therapeutic effect of PI3K inhibition.

The signal transducer and activator of transcription 3 (STAT3) pathway has been identified as a critical feedback mechanism. researchgate.net In oncogene-addicted cancer cells, targeted therapies can induce a positive feedback loop leading to STAT3 activation, which promotes cell survival. medchemexpress.com The combination of NVP-BKM120-d16 hydrochloride with a STAT3 inhibitor, such as AG490, has been shown to have a synergistic effect in KRAS mutant gastric cancer cells, leading to apoptosis. nih.gov This synergistic effect was not observed in KRAS wild-type cells, highlighting the importance of this feedback loop in the context of specific genetic backgrounds. ashpublications.orgnih.gov

The following table details the key compensatory feedback loops observed in response to NVP-BKM120-d16 hydrochloride treatment.

Compensatory PathwayActivating StimulusConsequenceTherapeutic Strategy
ERK (MAPK) PathwayInhibition of PI3K pathway in KRAS mutant cellsSustained proliferation and survivalCombination with MEK inhibitors
STAT3 PathwayInhibition of PI3K pathwayPromotion of cell survival and evasion of apoptosisCombination with STAT3 inhibitors (e.g., AG490)

Acquired Resistance Pathways and Their Molecular Underpinnings

Acquired resistance develops in initially sensitive tumors after a period of treatment with a therapeutic agent. The molecular mechanisms underlying acquired resistance to PI3K inhibitors like NVP-BKM120-d16 hydrochloride are multifaceted.

Preclinical models have identified several pathways that can become altered, leading to acquired resistance. These can include:

Secondary Mutations in the PI3K Pathway: The acquisition of new mutations in the PIK3CA gene or in other components of the PI3K pathway can render the inhibitor less effective.

Loss of PTEN Function: Loss-of-function mutations or deletions in the PTEN tumor suppressor gene, which negatively regulates the PI3K pathway, can lead to pathway reactivation despite the presence of the inhibitor.

Upregulation of Alternative Signaling Pathways: Similar to intrinsic resistance, the sustained upregulation of parallel pathways can drive acquired resistance. Global transcriptome analysis of lymphoma cell lines treated with NVP-BKM120-d16 hydrochloride predicted that activation of the MAPK pathway could be a mechanism of resistance. ashpublications.org

Cell Cycle Dysregulation: The same study in lymphoma cells also pointed to G2/M cell cycle arrest as a potential resistance mechanism. ashpublications.org

PIM Kinase Upregulation: In breast cancer cells, overexpression of PIM kinases has been shown to confer resistance to PI3K inhibitors by maintaining the activation of downstream PI3K effectors in an AKT-independent manner. nih.gov

Role of PI3K Pathway Activation in Multidrug Resistance Phenotypes in Preclinical Systems

The PI3K/AKT signaling pathway is a key regulator of multidrug resistance (MDR) in various cancers. nih.gov Activation of this pathway can contribute to a phenotype of resistance to a broad range of chemotherapeutic agents.

The PI3K/AKT pathway can promote MDR through several mechanisms:

Upregulation of ABC Transporters: The PI3K/AKT pathway has been shown to increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). nih.govfrontiersin.org These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy. nih.gov

Inhibition of Apoptosis: The PI3K/AKT pathway promotes cell survival by inhibiting apoptosis. This can make cancer cells more resistant to the cytotoxic effects of chemotherapy.

Enhancement of Cancer Stem Cell Characteristics: The multidrug resistance phenotype is often associated with the activation of the PI3K/AKT pathway, which can enhance the characteristics of cancer stem cells (CSCs). nih.gov

NVP-BKM120-d16 hydrochloride has demonstrated the ability to overcome MDR in preclinical models. In chemoresistant breast cancer cells, NVP-BKM120-d16 hydrochloride showed significant cytotoxic activity and was able to partially overcome the MDR phenotype. nih.gov This effect was mediated by the inhibition of the PI3K/AKT/NF-κB signaling axis, which led to the induction of apoptosis and the elimination of the CSC subpopulation. nih.gov Furthermore, the combination of NVP-BKM120-d16 hydrochloride with doxorubicin (B1662922) resulted in a strong synergistic antiproliferative effect in MDR breast cancer cells. nih.gov

The table below summarizes the role of the PI3K pathway in MDR and the effect of NVP-BKM120-d16 hydrochloride.

Mechanism of PI3K-mediated MDREffect of NVP-BKM120-d16 HydrochloridePreclinical Model
Upregulation of ABC transporters (e.g., P-gp, BCRP)Downregulation of ABC transporter expressionBreast Cancer Cells
Inhibition of apoptosisInduction of apoptosis via caspase activationBreast Cancer Cells
Enhancement of cancer stem cell (CSC) propertiesElimination of CSC subpopulation and reduction of sphere formationBreast Cancer Cells

Rational Design and Preclinical Validation of Combination Therapeutic Strategies Involving Nvp Bkm 120 D16 Hydrochloride

Synergistic Interactions with Targeted Molecular Agents

The therapeutic efficacy of NVP-BKM120-d16 hydrochloride, a pan-class I PI3K inhibitor, can be significantly enhanced through combination with other targeted molecular agents. This approach is designed to overcome intrinsic and acquired resistance mechanisms by co-targeting parallel or downstream signaling pathways that cancer cells may exploit to survive.

Co-targeting of Parallel or Downstream Signaling Pathways (e.g., MEK, HER2, mTOR, STAT3)

Preclinical research has demonstrated the synergistic potential of combining NVP-BKM120-d16 hydrochloride with inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

MEK Inhibitors : In K-Ras mutant cancers, the combination of NVP-BKM120 with a MEK inhibitor has shown synergistic activity. This is based on the rationale that inhibiting both the PI3K/AKT/mTOR and RAS/RAF/MEK pathways simultaneously can overcome resistance mechanisms that arise from the activation of one pathway when the other is inhibited. aacrjournals.org

HER2 Inhibitors : For HER2-positive breast cancer, the combination of NVP-BKM120 with the HER2-targeted therapy trastuzumab has demonstrated synergistic effects. This combination has been shown to inhibit cell growth, the generation of drug-resistant cells, and the formation of cancer stem cells in preclinical models. nih.govspandidos-publications.com In mouse xenograft models of trastuzumab-resistant HER2+ breast cancer, the addition of buparlisib (B177719) (the non-deuterated form of NVP-BKM120-d16 hydrochloride) to trastuzumab led to tumor shrinkage. nih.gov

mTOR Inhibitors : The combination of NVP-BKM120 with the mTOR inhibitor RAD001 (everolimus) has been found to synergistically inhibit the growth of breast and lung cancer cells both in vitro and in vivo. spandidos-publications.comresearchgate.net This dual inhibition of the PI3K/mTOR pathway at different nodes can lead to a more profound and sustained blockade of signaling.

STAT3 Inhibitors : In gastric cancer cells with KRAS mutations, a synergistic effect leading to apoptosis has been observed with the dual inhibition of PI3K and STAT3 signaling. nih.govnih.gov The combination of NVP-BKM120 and a STAT3 inhibitor, AG490, showed a synergistic killing of KRAS mutant gastric cancer cells, an effect not seen in KRAS wild-type cells. nih.gov

The following table summarizes the preclinical findings for these combination strategies.

Combination AgentCancer TypeKey Findings
MEK Inhibitor K-Ras Mutant CancersSynergistic antitumor activity. aacrjournals.org
Trastuzumab (HER2 Inhibitor) HER2-Positive Breast CancerSynergistic cell growth inhibition; inhibition of drug-resistant cell generation and cancer stem cell formation. nih.govspandidos-publications.com
RAD001 (mTOR Inhibitor) Breast and Lung CancerSynergistic inhibition of cancer cell growth in vitro and in vivo. spandidos-publications.comresearchgate.net
AG490 (STAT3 Inhibitor) KRAS Mutant Gastric CancerSynergistic induction of apoptosis. nih.govnih.gov

Combination with Other Pathway-Specific Inhibitors

The principle of co-targeting extends to other pathway-specific inhibitors where a strong biological rationale for synergy exists. The selection of a combination partner for NVP-BKM120-d16 hydrochloride is often guided by the specific molecular alterations present in a given tumor type. This tailored approach aims to exploit the cancer's dependency on particular signaling pathways for its growth and survival.

Combinations with Conventional Anticancer Therapies in Preclinical Models

Pairing NVP-BKM120-d16 hydrochloride with conventional anticancer therapies, such as cytotoxic agents and endocrine modulators, represents a promising strategy to enhance treatment efficacy and overcome resistance.

Enhancement of Cytotoxic Agent Efficacy (e.g., Docetaxel, Temozolomide, Doxorubicin)

Preclinical studies have indicated that NVP-BKM120 can act synergistically with various cytotoxic agents.

Docetaxel : In preclinical models, NVP-BKM120 has demonstrated synergistic advantages when combined with the taxane (B156437) cytotoxic agent docetaxel. aacrjournals.orgnovartis.com

Temozolomide : Similarly, synergistic effects have been observed when NVP-BKM120 is combined with the alkylating agent temozolomide. aacrjournals.orgnovartis.com

Doxorubicin (B1662922) : A strong synergistic antiproliferative effect was observed when NVP-BKM120 was combined with doxorubicin in multidrug-resistant breast cancer cells, both in vitro and in vivo. nih.gov

This table outlines the preclinical evidence for the enhanced efficacy of cytotoxic agents when combined with NVP-BKM120.

Cytotoxic AgentCancer ModelObserved Effect
Docetaxel General Preclinical ModelsSynergistic antitumor activity. aacrjournals.orgnovartis.com
Temozolomide General Preclinical ModelsSynergistic antitumor activity. aacrjournals.orgnovartis.com
Doxorubicin Multidrug-Resistant Breast CancerStrong synergistic antiproliferative effect. nih.gov

Adjuvant Strategies with Endocrine Modulators

In hormone receptor-positive (HR+) breast cancer, where endocrine therapy is a cornerstone of treatment, the PI3K pathway is a known mediator of resistance. Combining NVP-BKM120-d16 hydrochloride with endocrine modulators has shown promise in preclinical settings.

Fulvestrant (B1683766) : Preclinical studies have shown that the combination of buparlisib and the estrogen receptor downregulator fulvestrant produces synergistic antitumor effects in estrogen receptor-positive (ER+) breast cancer. nih.gov

Letrozole (B1683767) : The combination of NVP-BKM120 and the aromatase inhibitor letrozole has been shown to inhibit the growth and proliferation of breast cancer stem cells, suggesting a strategy to overcome letrozole resistance. nih.gov

Tamoxifen (B1202) : The addition of PI3K inhibitors like buparlisib to tamoxifen has been shown to enhance the therapeutic effect in ER-positive breast cancer cells, providing a rationale for this combination in clinical trials. researchgate.net

The following table summarizes the preclinical findings for NVP-BKM120 in combination with endocrine modulators.

Endocrine ModulatorCancer TypeKey Preclinical Findings
Fulvestrant Estrogen Receptor-Positive Breast CancerSynergistic antitumor effects. nih.gov
Letrozole Hormone Receptor-Positive Breast CancerInhibition of breast cancer stem cell growth and proliferation. nih.gov
Tamoxifen Estrogen Receptor-Positive Breast CancerEnhanced therapeutic effect. researchgate.net

Methodologies for Evaluating Combination Efficacy and Synergy In Vitro and In Vivo

A variety of established methodologies are employed to rigorously evaluate the efficacy and synergy of NVP-BKM120-d16 hydrochloride in combination with other therapeutic agents in both in vitro and in vivo preclinical models.

In Vitro Methodologies:

Cell Viability Assays : Assays such as the MTT (tetrazolium dye) assay are used to determine the inhibitory effects of the drug combinations on cancer cell proliferation. nih.gov

Apoptosis and Cell Cycle Analysis : Flow cytometry is utilized to assess the induction of apoptosis (programmed cell death) and changes in cell cycle distribution in response to combination treatment. nih.gov

Western Blotting : This technique is employed to analyze the expression and phosphorylation status of key proteins within the targeted signaling pathways (e.g., PI3K/AKT/mTOR) to confirm the mechanism of action of the drug combination. nih.gov

Combination Index (CI) : The Chou-Talalay method is a widely used mathematical model to quantify the nature of the interaction between two drugs. A Combination Index (CI) value is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. nih.gov

In Vivo Methodologies:

Xenograft Models : Human cancer cells are implanted into immunocompromised mice to generate tumors. These animal models are then used to evaluate the in vivo antitumor activity of NVP-BKM120-d16 hydrochloride alone and in combination with other agents. Tumor growth inhibition or regression is a key endpoint. nih.govnih.gov

Pharmacodynamic Assessments : Tumor tissues from treated animals are analyzed to confirm that the drug combination is hitting its intended molecular targets. This is often done by measuring the levels of key signaling proteins (e.g., p-Akt) via methods like western blotting or immunohistochemistry. nih.gov

These methodologies are crucial for establishing the preclinical proof-of-concept for combination therapies involving NVP-BKM120-d16 hydrochloride and provide the scientific rationale for their further investigation in clinical trials.

Biomarker Identification and Validation in Preclinical Research for Nvp Bkm 120 D16 Hydrochloride

Discovery of Predictive Biomarkers of Response and Non-response

Predictive biomarkers are instrumental in identifying patient populations most likely to benefit from a specific therapy. For NVP-BKM120, preclinical research has focused on genetic and proteomic alterations within the PI3K pathway as key determinants of sensitivity.

Preclinical studies have consistently demonstrated that the mutational status of the PIK3CA gene is a strong predictor of response to NVP-BKM120. nih.govaacrjournals.org Tumor cell lines harboring activating mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K, exhibit preferential inhibition of proliferation when treated with NVP-BKM120. nih.govaacrjournals.org In a large panel of 353 cell lines, those with PIK3CA mutations were significantly more sensitive to the drug's antiproliferative effects compared to wild-type cells. aacrjournals.org

Conversely, the status of the tumor suppressor gene PTEN has also been investigated as a predictive biomarker. aacrjournals.org PTEN is a phosphatase that antagonizes PI3K signaling. univr.it While PTEN loss leads to PI3K pathway activation, preclinical data suggest that PTEN mutant models are not as sensitive to NVP-BKM120 as PIK3CA mutant models. nih.govaacrjournals.org Some studies have even found no significant correlation between the efficacy of buparlisib (B177719) and the PTEN status in certain cancer types. spandidos-publications.com This suggests that while PTEN status is an important factor in PI3K pathway deregulation, it may be a less reliable predictive biomarker for NVP-BKM120 monotherapy compared to PIK3CA mutations.

Alterations in other pathway components, such as KRAS mutations, have also been explored. Interestingly, preclinical models with KRAS mutations did not show preferential sensitivity to NVP-BKM120, highlighting the specificity of PIK3CA mutations as a primary predictive marker. nih.govaacrjournals.org

Table 1: Preclinical Sensitivity of Cancer Cell Lines to NVP-BKM120 Based on PI3K Pathway Genomic Status

Genomic MarkerEffect on PI3K PathwayObserved Preclinical Sensitivity to NVP-BKM120Reference
PIK3CA MutationConstitutive ActivationIncreased Sensitivity / Preferential Inhibition nih.govaacrjournals.org
PTEN Loss/MutationPathway ActivationVariable / Less Pronounced Sensitivity Compared to PIK3CA Mutants nih.govaacrjournals.org
KRAS MutationUpstream ActivationNo Preferential Sensitivity nih.govaacrjournals.org

Beyond single-gene markers, a more comprehensive molecular profiling approach is being explored to refine sensitivity prediction. This involves analyzing the entire genomic and transcriptomic landscape of preclinical models to identify more complex signatures of response. For instance, studies in pancreatic ductal adenocarcinoma cell lines using whole-exome and RNA sequencing revealed that while PIK3CA variants alone did not dictate the response to Buparlisib, the co-occurrence of a PIK3CA variant with a KRAS variant was associated with increased sensitivity. mdpi.com This indicates that the broader genetic context can significantly influence the efficacy of PI3K inhibition.

In some preclinical models, resistance to NVP-BKM120 has been linked to the activation of parallel signaling pathways. For example, in KRAS mutant gastric cancer cells, treatment with NVP-BKM120 led to an increase in either p-ERK or p-STAT3, suggesting a feedback mechanism that could be overcome by combining PI3K inhibition with STAT3 blockade. nih.gov These findings underscore the importance of comprehensive molecular profiling to not only predict sensitivity but also to identify potential resistance mechanisms and rational combination strategies.

Pharmacodynamic Biomarkers for Assessing Target Engagement and Pathway Inhibition (e.g., p-Akt, p-S6)

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its intended target and modulating the downstream signaling pathway in preclinical models. For NVP-BKM120, the most direct PD biomarkers are the phosphorylation levels of key downstream effectors of the PI3K pathway.

Consistent with its mechanism of action, NVP-BKM120 treatment leads to a dose-dependent decrease in the cellular levels of phosphorylated Akt (p-Akt), a direct substrate of PI3K. nih.govaacrjournals.org This inhibition of p-Akt has been demonstrated in both cell lines and in vivo xenograft models. nih.govresearchgate.net The reduction in p-Akt levels serves as a robust indicator of target engagement and correlates with the antitumor activity of the compound. researchgate.net

Further downstream, the phosphorylation of ribosomal protein S6 (p-S6), a component of the mTOR pathway which is regulated by PI3K/Akt signaling, is also a valuable PD biomarker. researchgate.net Preclinical studies have shown that NVP-BKM120 significantly reduces the expression of p-S6, confirming its inhibitory effect on the entire PI3K/Akt/mTOR axis. researchgate.net The analysis of tumor tissues from xenograft models after NVP-BKM120 administration has shown a good correlation between drug exposure, reduction in p-Akt and p-S6 levels, and antitumor activity. researchgate.netresearchgate.net

Table 2: Key Pharmacodynamic Biomarkers for NVP-BKM120 in Preclinical Research

BiomarkerPathway LocationEffect of NVP-BKM120 TreatmentSignificanceReference
Phospho-Akt (p-Akt)Direct Downstream of PI3KSignificant DecreaseConfirms Target Engagement and Pathway Inhibition nih.govaacrjournals.orgresearchgate.net
Phospho-S6 (p-S6)Downstream of mTORSignificant DecreaseDemonstrates Inhibition of the broader PI3K/Akt/mTOR Axis researchgate.net

Advanced Methodologies for Biomarker Discovery (e.g., RNA-Seq, Proteomics, Metabolomics in preclinical samples)

To uncover novel biomarkers and gain a deeper understanding of the biological effects of NVP-BKM120, advanced high-throughput methodologies are being applied to preclinical samples.

RNA-Seq (RNA sequencing) allows for a comprehensive analysis of the transcriptome, revealing changes in gene expression in response to drug treatment. In preclinical studies of PI3K inhibitors, RNA-seq can identify gene expression signatures associated with sensitivity or resistance, potentially uncovering novel predictive biomarkers beyond the canonical PI3K pathway genes. mdpi.com

Proteomics , the large-scale study of proteins, provides a direct view of the functional machinery of the cell. nuvisan.com Proteomic analyses of preclinical models treated with Buparlisib have identified downregulation of proteins involved in cell cycle regulation and survival, such as the p53 regulator MDM2. nih.gov These studies can reveal unexpected drug effects and mechanisms of action. nuvisan.comresearchgate.net

Metabolomics , the study of small molecule metabolites, offers a functional readout of the cellular state. orangelinelab.com As the PI3K pathway is a central regulator of metabolism, metabolomic profiling of preclinical samples can identify metabolic signatures that predict response to NVP-BKM120. This could lead to the discovery of novel biomarkers related to metabolic reprogramming in cancer cells.

Application of Liquid Biopsies (e.g., circulating tumor DNA in preclinical models) for Biomarker Tracking

Liquid biopsies, particularly the analysis of circulating tumor DNA (ctDNA), represent a minimally invasive method for monitoring tumor genetics and tracking the emergence of resistance in real-time. mdpi.comradmd.com In preclinical models, such as patient-derived xenografts (PDXs), ctDNA can be isolated from the plasma of the host animal.

This technology allows for the longitudinal tracking of predictive biomarkers like PIK3CA mutations throughout the course of treatment with NVP-BKM120. nih.gov The dynamic changes in the allele frequency of these mutations in ctDNA can provide early insights into treatment response or the development of resistance, often before changes are detectable by imaging. targetedonc.com Preclinical studies using ctDNA have shown that PI3K pathway mutations can be detected and that their levels can correspond with tumor response. researchgate.netnih.gov While much of the data comes from clinical trials, the principles and techniques are being applied in advanced preclinical models to better understand tumor evolution under therapeutic pressure from agents like NVP-BKM120. nih.govasco.org

Advanced Research Methodologies and Applications of Nvp Bkm 120 D16 Hydrochloride

Utility of Deuterated Analogues (NVP-BKM 120-d16) in Mechanistic Studies

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), offers a powerful tool in pharmaceutical research. This process, known as deuteration, results in compounds like NVP-BKM 120-d16 Hydrochloride. While chemically similar to the parent compound (protologue), the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. frontiersin.org This fundamental difference gives rise to the deuterium kinetic isotope effect (KIE), where metabolic processes involving the cleavage of this bond can be significantly slowed. frontiersin.orgnih.gov This alteration in metabolic rate, without changing the fundamental pharmacology, allows researchers to dissect complex biological processes with greater precision. nih.gov The use of deuterated analogues like NVP-BKM 120-d16 provides distinct advantages in mechanistic studies, metabolic tracing, and bioanalytical method development.

The primary utility of deuteration in mechanistic studies lies in its ability to modulate a compound's pharmacokinetic profile. Metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes, is a common route of elimination for many kinase inhibitors. frontiersin.org If a C-H bond at a site of metabolism (SoM) is replaced by a more stable C-D bond, the rate of metabolic breakdown at that position can decrease. nih.gov

This "metabolic switching" can lead to several observable effects that are valuable for research:

Increased Exposure of the Parent Compound: By slowing metabolism, deuteration can increase the half-life and bioavailability of the active drug. frontiersin.org This allows researchers to study the direct effects of the parent compound on its target, the PI3K kinase, at more stable concentrations over time, minimizing the confounding influence of rapidly forming metabolites.

Dissecting Parent vs. Metabolite Activity: In cases where metabolites may have their own biological activity (either on-target or off-target), comparing the effects of the deuterated and non-deuterated compounds can help distinguish the activity of the parent drug from that of its metabolic byproducts.

Probing Target Engagement: A more stable compound allows for more sustained target engagement within cellular or animal models. This can be crucial for elucidating the downstream consequences of continuous PI3K pathway inhibition, as opposed to the fluctuating inhibition that might occur with a more rapidly metabolized compound.

The KIE is not universal and its magnitude depends on the specific metabolic pathway and the rate-limiting step of the reaction. However, its application provides a sophisticated method for fine-tuning a molecule's properties to better understand its interaction with biological systems.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com NVP-BKM 120-d16, with its heavy deuterium atoms, serves as an excellent tracer for such studies. When introduced to cell models, the compound and its subsequent metabolites can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry due to their mass difference.

This approach enables researchers to:

Identify Metabolic Pathways: By analyzing the mass shifts in downstream molecules, scientists can definitively identify the metabolic pathways involved in the breakdown of NVP-BKM 120.

Quantify Metabolic Flux: Researchers can measure the rate at which the deuterated compound is converted into various metabolites, providing a quantitative measure of metabolic flux through specific pathways.

Assess Impact on Cellular Metabolism: The inhibition of the PI3K pathway is known to have significant effects on cellular metabolism, including glucose utilization. frontiersin.org By using a deuterated PI3K inhibitor, researchers can simultaneously track the fate of the inhibitor itself while using other stable isotopes, such as ¹³C-labeled glucose, to monitor changes in central carbon metabolism. mdpi.com This dual-labeling strategy provides a comprehensive picture of how direct pathway inhibition by NVP-BKM 120 influences broader metabolic networks in cancer cells. For instance, studies with the non-deuterated BKM120 have shown that PI3K inhibition can impair the production of ribose phosphate, which is crucial for nucleotide synthesis. frontiersin.org

In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. biopharmaservices.com this compound is ideally suited for this role in the preclinical quantification of its non-deuterated counterpart, NVP-BKM 120.

An internal standard is a compound of known concentration added to samples to correct for variability during analysis. biopharmaservices.com The key advantages of using NVP-BKM 120-d16 as an internal standard include:

Identical Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte (NVP-BKM 120). This means it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer.

Correction for Matrix Effects: Biological samples (e.g., plasma, tissue) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Because the SIL-IS is affected by these "matrix effects" in the same way as the analyte, it provides a reliable way to correct for this variability.

Mass-Based Distinction: Despite its similar behavior, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

This allows for highly accurate and precise quantification of the analyte in complex biological samples, which is essential for pharmacokinetic and pharmacodynamic studies during preclinical development. biopharmaservices.comresearchgate.net

Development of High-Throughput Screening Assays for PI3K Inhibition

The discovery of potent kinase inhibitors like NVP-BKM 120 relies on the development of robust high-throughput screening (HTS) assays. nih.govnih.gov These assays allow for the rapid testing of hundreds of thousands of chemical compounds to identify initial "hits" that can be optimized into lead candidates. For PI3K, a lipid kinase, these assays are designed to measure the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov

A common HTS method is the homogenous time-resolved fluorescence (HTRF) assay. nih.govnih.gov This type of assay involves a multi-step process in a microplate format:

The PI3K enzyme, the PIP2 substrate, and ATP are combined in the presence of a test compound.

After an incubation period, a detection mixture is added. This mixture typically contains a biotin-labeled PIP3 tracer and a two-part detection system: a europium-labeled anti-GST antibody that binds the PI3K enzyme and streptavidin-XL665 that binds the biotinylated PIP3.

If the enzyme is active, it produces PIP3, which competes with the tracer for binding to the detection proteins. This keeps the europium donor and XL665 acceptor in close proximity, generating a high FRET signal.

If a test compound inhibits the enzyme, less PIP3 is produced, allowing the tracer to bind and separating the donor and acceptor, resulting in a low FRET signal.

Such HTS campaigns have successfully screened large compound libraries to identify novel scaffolds for PI3K inhibitors. nih.govnih.gov

This compound as a Chemical Probe for Kinase Biology

A chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to investigate the biological function of that target. tum.de NVP-BKM 120 serves as a valuable chemical probe for studying the class I PI3K family. nih.govaacrjournals.org Its utility as a probe is defined by several key characteristics:

Potency: NVP-BKM 120 potently inhibits all four class I PI3K isoforms in the nanomolar range. medchemexpress.com

Selectivity: It demonstrates high selectivity for class I PI3Ks, with significantly less activity against related lipid kinases (like mTOR, Vps34) and a large panel of other protein kinases. nih.govaacrjournals.org This selectivity ensures that the observed biological effects can be confidently attributed to the inhibition of the intended PI3K targets.

Cellular Activity: The compound effectively enters cells and inhibits the PI3K pathway, as measured by the reduction of phosphorylated AKT (p-AKT), a key downstream effector. nih.govnih.gov

The deuterated analogue, NVP-BKM 120-d16, enhances its function as a chemical probe. By offering potentially greater metabolic stability, it allows for more controlled experiments where target inhibition can be maintained for longer periods. Furthermore, its role as a perfect internal standard allows for the precise measurement of target engagement and pharmacokinetic/pharmacodynamic relationships in probe-based studies, adding a layer of quantitative rigor to the biological investigation of the PI3K pathway.

Data Tables

Table 1: In Vitro Inhibitory Activity of NVP-BKM 120 (Buparlisib) against Class I PI3K Isoforms

PI3K IsoformIC₅₀ (nM)
p110α52
p110β166
p110δ116
p110γ262

Data represents the half-maximal inhibitory concentration in cell-free biochemical assays. medchemexpress.com

Emerging Research Frontiers and Future Perspectives for Nvp Bkm 120 D16 Hydrochloride

Elucidating Novel Biological Functions and Unexplored Therapeutic Avenues

The primary mechanism of NVP-BKM120 is the inhibition of the PI3K/AKT/mTOR pathway. patsnap.com However, deeper investigation has revealed a more complex pharmacological profile, suggesting novel biological functions beyond its canonical target.

Further preclinical studies have identified other potential biological activities. For instance, NVP-BKM120 has been shown to inhibit aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated as a biomarker and therapeutic target in castration-resistant prostate cancer. spandidos-publications.com Additionally, the compound's interaction with the immune system is an area of active exploration. While the effects are described as complex, NVP-BKM120 has been shown to impair tumor cell growth by regulating leukocytes, indicating a potential role in immunomodulation that is not yet fully understood. spandidos-publications.comnih.gov These findings highlight the need for continued research to explore these non-canonical functions and their potential for therapeutic exploitation.

Investigation of NVP-BKM120 in Alternative Disease Contexts Beyond Oncology

While NVP-BKM120 has been predominantly studied in various cancers, the central role of the PI3K pathway in other pathophysiological processes provides a strong rationale for its investigation in non-oncological diseases. patsnap.comdrugbank.com The PI3K signaling cascade, particularly isoforms p110δ and p110γ, is a critical regulator of immune cell function, and its dysregulation is implicated in numerous inflammatory and autoimmune disorders. bohrium.comnih.gov

Preclinical studies involving other pan-class I PI3K inhibitors have shown promise in models of autoimmune and inflammatory conditions. For example, PI3K inhibitors have been demonstrated to reduce inflammation and disease progression in animal models of rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. nih.gov The therapeutic potential for PI3K inhibitors is also being explored in systemic lupus erythematosus (SLE), where increased PI3K activity has been observed in T cells from patients. nih.gov

Furthermore, the PI3K pathway is involved in neuroinflammation, a key component in the progression of neurodegenerative diseases such as Alzheimer's disease. mdpi.com A significant advantage of NVP-BKM120 in this context is its ability to penetrate the blood-brain barrier, a critical feature for any centrally acting therapeutic. aacrjournals.orgresearchgate.net Although direct preclinical or clinical studies of NVP-BKM120 in these specific non-cancerous conditions are not yet widely published, the mechanistic link between PI3K signaling and the pathophysiology of these diseases presents a compelling case for future investigations into its potential therapeutic utility in immunology and neurology.

Structural Biology and Computational Approaches to Inform Next-Generation Inhibitor Design

The development of NVP-BKM120 was itself guided by a structure-based design approach, which allowed for the optimization of a potent and selective inhibitor. nih.govresearchgate.net The elucidation of the compound's dual activity as both a PI3K and tubulin inhibitor has been significantly advanced by structural biology. Researchers have successfully determined the crystal structures of NVP-BKM120 and its derivatives in complex with both PI3K and tubulin. bohrium.com These high-resolution structures provide critical insights into the distinct molecular interactions that govern binding to each target.

This structural information is invaluable for the rational design of next-generation inhibitors. By understanding the specific binding modes, medicinal chemists can design new molecules that selectively target either PI3K or tubulin, thereby separating the two activities. cardiff.ac.ukbohrium.com This would allow for the development of cleaner PI3K inhibitors with potentially improved safety profiles, or, conversely, the optimization of the microtubule-disrupting activity for different therapeutic applications.

Computational methods are poised to accelerate this process. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools for exploring how modifications to the inhibitor's structure will affect its binding and activity. mdpi.com Looking forward, the integration of high-throughput crystallography with machine learning represents a new frontier. These approaches can create predictive models that relate a compound's structure to its binding affinity, enabling the design of novel inhibitors with significantly improved potency and selectivity.

Addressing Heterogeneity and Adaptive Responses in Preclinical Models

A major challenge in targeted therapy is the inherent heterogeneity of diseases and the ability of cells to develop adaptive resistance. Preclinical research on NVP-BKM120 has provided valuable insights into these phenomena. Studies across large panels of cell lines have shown that tumors with activating mutations in the PIK3CA gene exhibit preferential sensitivity to NVP-BKM120. aacrjournals.orgnih.gov This highlights the importance of patient stratification based on genetic biomarkers.

To overcome these challenges, researchers are exploring combination therapies. Preclinical studies have demonstrated that NVP-BKM120 acts synergistically when combined with inhibitors of the MEK or HER2 pathways, as well as with traditional cytotoxic agents. spandidos-publications.comnih.gov Furthermore, NVP-BKM120 has shown efficacy in addressing tumor heterogeneity by targeting cancer stem cells (CSCs). In models of multidrug-resistant breast cancer, the compound was effective at eliminating the CSC subpopulation, a key driver of tumor recurrence and resistance. drugbank.com Future research will likely leverage advanced techniques like single-cell RNA analysis to better understand the complex interplay of cellular heterogeneity and adaptive responses to therapy, paving the way for more rational and effective treatment strategies.

Q & A

Basic Research Questions

Q. How can researchers validate the chemical structure of NVP-BKM 120-d16 Hydrochloride?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm hydrogen and carbon environments, cross-referencing predicted chemical shifts with experimental data.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]+^+) and isotopic patterns, ensuring alignment with the molecular formula (C18_{18}H22_{22}ClF3_3N6_6O2_2) .
  • PubChem Standardization Tools : Leverage PubChem’s structure validation services to compare experimental data against standardized entries, resolving discrepancies in stereochemistry or tautomerism .

Q. What are standard analytical methods for quantifying this compound in experimental samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used:

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) or equivalent reverse-phase columns.
  • Mobile Phase : Optimize methanol/water ratios with 0.03 M phosphate buffer (pH 3–5) to enhance resolution .
  • Validation : Perform linearity (1–50 μg/mL range), recovery (>98%), and precision (RSD <2%) tests. Include inter-day and intra-day reproducibility assessments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Seal in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis or deliquescence .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., free base or oxidized forms).

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Dose Optimization : Use factorial designs (e.g., 32^2 full factorial) to evaluate dose-response relationships and interactions between variables like bioavailability and metabolism .

  • Sampling Protocol : Collect plasma/serum at multiple time points (0.5, 1, 2, 4, 8, 24 hours post-administration) to model AUC, Cmax_{max}, and t1/2_{1/2}. Validate using LC-MS/MS with deuterated internal standards .
  • Tissue Distribution : Apply radiolabeled analogs (e.g., 14C^{14}C-tagged) to track organ-specific accumulation and metabolite profiling.

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Mechanistic Discrepancies : Compare IC50_{50} values (in vitro) with plasma concentrations (in vivo). Adjust for protein binding effects using equilibrium dialysis to calculate free drug levels.
  • Statistical Reconciliation : Apply Bland-Altman analysis to assess bias between models. Use mixed-effects modeling to account for inter-subject variability .
  • Literature Cross-Validation : Review analogous compounds (e.g., PI3K inhibitors) to identify common translational challenges, such as off-target effects or metabolic instability .

Q. What strategies improve the reproducibility of this compound’s biological activity assays?

  • Methodological Answer :

  • Protocol Standardization : Pre-treat cell lines with uniform media (e.g., DMEM + 10% FBS) and passage limits (<20) to minimize drift.
  • Positive/Negative Controls : Include reference inhibitors (e.g., Wortmannin for PI3K) and vehicle controls (DMSO <0.1%) in all assays.
  • Data Transparency : Adhere to FAIR principles by depositing raw data (e.g., dose-response curves) in repositories like PubChem or Zenodo, ensuring metadata aligns with MIAME or ARRIVE guidelines .

Q. How can researchers optimize formulation parameters for this compound in preclinical studies?

  • Methodological Answer :

  • Excipient Screening : Use Design of Experiments (DoE) to test solubilizers (e.g., PEG 400, cyclodextrins) and stabilizers (e.g., ascorbic acid) in a 32^2 factorial matrix .
  • Bioavailability Enhancement : Evaluate nanoemulsions or solid dispersions via in vitro dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer).
  • Stability-Indicating Assays : Monitor polymorphic transitions via XRPD and thermal degradation via DSC/TGA .

Methodological Best Practices

  • Literature Synthesis : Use PubChem’s structure clustering and similarity matrices to identify structurally related compounds with known ADME profiles .
  • Data Reporting : Follow journal-specific guidelines (e.g., Advanced Journal of Chemistry) for detailing experimental protocols, statistical tests, and raw data accessibility .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies and cite funding sources per NSF/NIH mandates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.